Holomycin

Description

Structure

3D Structure

Propriétés

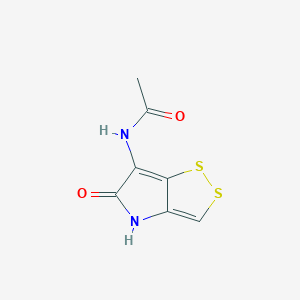

IUPAC Name |

N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUNPJGMNVQSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=CSS2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197605 | |

| Record name | Holomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-04-0 | |

| Record name | Holomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Holomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOLOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44CF65YLF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Holomycin's Assault on Bacteria: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of action of holomycin, a dithiolopyrrolone antibiotic with broad-spectrum activity against a range of bacteria. This document summarizes the current scientific understanding, moving from the initial hypothesis of RNA polymerase inhibition to the now more widely accepted model of disruption of metal homeostasis. It is designed to be a valuable resource for researchers in microbiology, biochemistry, and drug discovery.

Executive Summary

This compound, a natural product of Streptomyces species, exerts its antibacterial effect through a sophisticated mechanism that involves its conversion to an active form within the bacterial cell. Initially believed to be a direct inhibitor of RNA polymerase, recent and compelling evidence has shifted this paradigm. The primary mode of action is now understood to be the disruption of essential metalloenzyme function through the chelation of intracellular zinc. This guide will detail the evidence supporting this mechanism, present key quantitative data, outline the experimental protocols used to elucidate this pathway, and provide visualizations of the critical molecular interactions and experimental workflows.

From RNA Polymerase Inhibition to Metal Sequestration: A Paradigm Shift

A more nuanced understanding has emerged, positioning this compound as a prodrug that is activated within the reducing environment of the bacterial cytoplasm. The core of this contemporary model is the intracellular reduction of this compound's characteristic disulfide bridge to an active dithiol form. This reduced molecule is a highly effective chelator of divalent metal ions, with a particular affinity for zinc (Zn²⁺). By sequestering this essential metal cofactor, reduced this compound effectively inactivates a range of critical zinc-dependent metalloenzymes.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the antibacterial activity and biochemical properties of this compound.

| Parameter | Value | Organism/Conditions | Reference(s) |

| Zinc Binding Affinity (pKD') | 14.8 | In vitro | |

| E. coli RNA Polymerase Inhibition | < 20% at 100 µM | In vitro |

Table 1: Biochemical Parameters of this compound Activity

| Bacterial Species | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 16 | |

| Escherichia coli | 2 - 32 | |

| Streptococcus pneumoniae | 0.1 - 0.3 | |

| Haemophilus influenzae | 0.3 | |

| Pseudomonas aeruginosa | 64 | |

| Enterobacter cloacae | 64 | |

| Morganella morganii | 64 |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria

Key Metalloenzyme Targets

The zinc chelation activity of reduced this compound leads to the inhibition of several essential bacterial metalloenzymes. These include:

-

Class II Fructose-1,6-bisphosphate Aldolase (FbaA): A key enzyme in glycolysis and gluconeogenesis.

-

Metallo-β-lactamases (e.g., NDM-1): Enzymes that confer resistance to β-lactam antibiotics.

-

Carbonic Anhydrase II: Involved in cellular respiration and pH homeostasis.

-

Fumarase A: An iron-sulfur cluster-containing enzyme in the citric acid cycle, highlighting that this compound's effects may extend beyond zinc metalloenzymes.

The inhibition of these enzymes disrupts fundamental metabolic pathways, leading to the observed bacteriostatic effect.

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro Transcription Assay

This assay is used to directly assess the inhibitory activity of a compound against RNA polymerase.

Materials:

-

Purified E. coli RNA polymerase

-

DNA template (e.g., a plasmid containing a known promoter)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP (radiolabeled)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 0.01% Triton X-100)

-

This compound

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Prepare a reaction mixture containing transcription buffer, DNA template, and RNA polymerase.

-

Add this compound at various concentrations to the reaction mixtures. A control reaction without inhibitor should be included.

-

Pre-incubate the mixtures at 37°C for 10 minutes to allow for any potential binding of the inhibitor to the polymerase.

-

Initiate the transcription reaction by adding the four rNTPs, including [α-³²P]UTP.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled transcripts using autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the extent of inhibition at each this compound concentration.

β-Galactosidase Induction Assay

This whole-cell assay is used to assess the effect of a compound on gene expression in vivo.

Materials:

-

E. coli strain carrying the lacZ gene under the control of an inducible promoter (e.g., the lac operon)

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

This compound

-

Chloroform

-

0.1% Sodium dodecyl sulfate (SDS)

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

Procedure:

-

Grow an overnight culture of the E. coli strain in LB broth.

-

Dilute the overnight culture into fresh LB broth and grow to an early exponential phase (OD₆₀₀ ≈ 0.2-0.4).

-

Divide the culture into experimental and control groups. Add this compound to the experimental groups at the desired concentration.

-

Induce the expression of the lacZ gene by adding IPTG to all cultures.

-

Take samples at various time points post-induction.

-

Measure the OD₆₀₀ of each sample to normalize for cell density.

-

To assay for β-galactosidase activity, add a few drops of chloroform and 0.1% SDS to each sample to permeabilize the cells. Vortex briefly.

-

Add Z-buffer to each sample.

-

Start the enzymatic reaction by adding the ONPG solution and start a timer.

-

Incubate the reactions at 28°C until a yellow color develops.

-

Stop the reaction by adding 1 M Na₂CO₃.

-

Centrifuge the samples to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering).

-

Calculate the β-galactosidase activity in Miller units.

Chemical Genomics Screen in E. coli

This high-throughput screening method identifies gene deletions that confer increased sensitivity or resistance to a compound, thereby providing clues to its mechanism of action.

Materials:

-

E. coli single-gene knockout library (e.g., the Keio collection)

-

Growth medium (e.g., LB agar)

-

This compound

-

High-density array robotics for pinning colonies

Procedure:

-

Prepare agar plates containing a sub-lethal concentration of this compound. Also prepare control plates without the antibiotic.

-

Using a robotic colony arrayer, pin the entire E. coli knockout library onto both the control and this compound-containing plates.

-

Incubate the plates at 37°C until colonies are clearly visible.

-

Acquire high-resolution images of the plates.

-

Use image analysis software to quantify the colony size for each mutant on both the control and this compound plates.

-

Calculate a fitness score for each mutant by comparing its growth on the this compound plate to its growth on the control plate.

-

Identify genes whose deletion results in either a significant increase in sensitivity (negative fitness score) or resistance (positive fitness score) to this compound.

-

Analyze the functions of the identified genes to generate hypotheses about the compound's mechanism of action. For this compound, this screen identified genes involved in metal homeostasis.

Metallo-β-lactamase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a metallo-β-lactamase.

Materials:

-

Purified metallo-β-lactamase (e.g., NDM-1)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a defined concentration of ZnCl₂)

-

A chromogenic β-lactam substrate (e.g., nitrocefin)

-

Reduced this compound (prepared by pre-incubation with a reducing agent like DTT)

-

A microplate reader

Procedure:

-

Prepare a solution of reduced this compound by incubating this compound with an equimolar concentration of DTT in the assay buffer.

-

In a 96-well plate, add the assay buffer and the purified metallo-β-lactamase.

-

Add the reduced this compound solution at various concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period at room temperature.

-

Initiate the reaction by adding the nitrocefin substrate.

-

Immediately monitor the change in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 486 nm for nitrocefin) over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC₅₀ value of reduced this compound by plotting the reaction velocity against the inhibitor concentration.

Fructose-1,6-bisphosphate Aldolase (FbaA) Inhibition Assay

This is a coupled enzyme assay to measure the inhibition of FbaA.

Materials:

-

Purified Class II Fructose-1,6-bisphosphate Aldolase (FbaA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fructose-1,6-bisphosphate (FBP) substrate

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GPDH)

-

NADH

-

Reduced this compound

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, TPI, GPDH, and NADH.

-

Add the purified FbaA enzyme to the mixture.

-

Add reduced this compound at various concentrations.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the FBP substrate.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. This rate is proportional to the rate of FbaA activity.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC₅₀ value of reduced this compound for FbaA.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of this compound's mechanism of action and the experimental workflows used to study it.

Conclusion and Future Directions

The elucidation of this compound's primary mechanism of action as a disruptor of bacterial metal homeostasis represents a significant advancement in our understanding of this potent antibiotic. This mode of action, which is distinct from many currently used antibiotics, presents new opportunities for drug development, particularly in the context of overcoming antibiotic resistance. The ability of reduced this compound to inhibit metallo-β-lactamases is of particular interest.

Future research should focus on several key areas:

-

Identification of the full spectrum of metalloenzyme targets: While several key targets have been identified, a comprehensive understanding of all the metalloenzymes affected by this compound will provide a more complete picture of its cellular effects.

-

Elucidation of the intracellular reduction mechanism: The specific bacterial enzymes responsible for the activation of the this compound prodrug are not yet fully characterized.

-

Structure-activity relationship studies: Modification of the this compound scaffold could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Exploitation as a β-lactamase inhibitor: Further investigation into the potential of this compound derivatives as adjuvants to restore the efficacy of β-lactam antibiotics is warranted.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the therapeutic potential of this compound and other dithiolopyrrolone antibiotics.

References

Holomycin: A Technical Guide to its Discovery, Production, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holomycin, a member of the dithiolopyrrolone class of antibiotics, has garnered significant interest due to its broad-spectrum antibacterial activity and unique mode of action. First discovered in the mid-20th century, recent advancements in genomics and analytical techniques have revitalized research into its therapeutic potential. This document provides a comprehensive technical overview of this compound, detailing its discovery, the diverse microorganisms that produce it, its intricate biosynthetic pathway, and its evolving mechanism of action, which has shifted from early theories of RNA polymerase inhibition to a more nuanced understanding of intracellular metal chelation. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of critical pathways to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

Discovery and Producing Organisms

This compound was first isolated in 1961 from a strain of Streptomyces griseus.[1] It is a des-N-methyl derivative of thiolutin and is characterized by a distinctive pyrrolinonodithiole nucleus.[2] Since its initial discovery, this compound production has been identified in a variety of microorganisms, spanning different environments from soil to marine ecosystems.

The primary producers of this compound are actinomycetes, particularly from the genus Streptomyces. Notably, Streptomyces clavuligerus, an industrially significant organism known for producing clavulanic acid and cephamycin C, also harbors the biosynthetic gene cluster for this compound.[3][4][5] In wild-type S. clavuligerus, this compound production is often not detectable under standard laboratory conditions; however, mutant strains have been generated that overproduce the antibiotic. Other this compound-producing Streptomyces species include Streptomyces sp. M095, isolated from marine sediment.

Beyond actinomycetes, Gram-negative bacteria have also been identified as this compound producers. The fish pathogen Yersinia ruckeri was found to produce this compound through genome mining and subsequent chemical characterization. More recently, the marine bacterium Photobacterium galatheae (previously referred to as Photobacterium halotolerans) S2753, isolated from a mussel, has been identified as a this compound producer. This discovery has expanded the known ecological niches of this compound-producing organisms.

Table 1: Selected this compound Producing Organisms

| Organism | Environment | Key Characteristics |

| Streptomyces griseus | Soil | Original source of this compound discovery. |

| Streptomyces clavuligerus | Soil | Industrial producer of other antibiotics; this compound production often requires strain improvement. |

| Streptomyces sp. M095 | Marine Sediment | Demonstrates the presence of this compound producers in marine environments. |

| Yersinia ruckeri | Fish Pathogen | A Gram-negative producer, highlighting the broader distribution of the biosynthetic pathway. |

| Photobacterium galatheae S2753 | Marine (Mussel-associated) | A marine Gram-negative producer; this compound is implicated in biofilm formation in this organism. |

Biosynthesis of this compound

The biosynthetic gene cluster for this compound has been identified and characterized in Streptomyces clavuligerus and Yersinia ruckeri. The pathway commences with the activation of two L-cysteine molecules by a non-ribosomal peptide synthetase (NRPS). The proposed biosynthetic pathway involves a series of enzymatic modifications, including oxidation, cyclization, and acylation, to form the final this compound structure.

The core of the biosynthetic machinery is a single-module NRPS, designated HlmE in P. galatheae, which contains cyclization (Cy), adenylation (A), and thiolation (T) domains. This NRPS is responsible for the initial condensation of the two cysteine precursors. Following this, a series of flavin-dependent oxidoreductases are thought to catalyze the extensive oxidation and ring formation. A key late-stage step is the acetylation of the holothin intermediate, catalyzed by an acyltransferase, to yield this compound. In S. clavuligerus, the enzyme HlmI, a dithiol oxidase, is responsible for forming the intramolecular disulfide bridge.

References

- 1. Gliotoxin and related metabolites as zinc chelators: implications and exploitation to overcome antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Holomycin Biosynthesis Pathway in Streptomyces clavuligerus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of holomycin, a dithiolopyrrolone antibiotic produced by the industrially significant actinomycete, Streptomyces clavuligerus. This compound and its analogs exhibit broad-spectrum antibacterial activity, making their biosynthetic pathway a subject of considerable interest for antibiotic development and synthetic biology applications. This document details the genetic basis, enzymatic machinery, and proposed biochemical transformations leading to the formation of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound

This compound is a member of the dithiolopyrrolone class of antibiotics, characterized by a distinctive bicyclic scaffold containing a disulfide bridge. It is known to inhibit RNA synthesis in bacteria and is active against both Gram-positive and Gram-negative pathogens. The producing organism, Streptomyces clavuligerus, is also renowned for its production of the β-lactamase inhibitor clavulanic acid. Understanding the intricate biosynthetic pathway of this compound opens avenues for pathway engineering to generate novel analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (hlm)

The genetic blueprint for this compound biosynthesis in Streptomyces clavuligerus is encoded within a dedicated gene cluster, designated hlm. Bioinformatic analysis and gene knockout studies have identified a set of core genes responsible for the assembly of the this compound molecule.

Table 1: Genes of the this compound (hlm) Biosynthetic Cluster in S. clavuligerus

| Gene | Proposed Function |

| hlmA | N-acyltransferase, responsible for the final acetylation of holothin to this compound. |

| hlmB | Acyl-CoA dehydrogenase. |

| hlmC | Thioesterase. |

| hlmD | FMN-dependent oxidoreductase. |

| hlmE | Non-ribosomal peptide synthetase (NRPS) with Cy-A-T domain architecture, responsible for the activation and condensation of two L-cysteine molecules. |

| hlmF | Phosphopantothenoylcysteine decarboxylase homolog. |

| hlmG | Globin domain protein. |

| hlmH | Major Facilitator Superfamily (MFS) transporter, likely involved in export. |

| hlmI | FAD-dependent dithiol oxidase, catalyzes the formation of the intramolecular disulfide bridge in a late step of the pathway. |

| hlmJ | Putative transcriptional regulator. |

| hlmK | Putative thioesterase. |

| hlmL | Condensation domain protein. |

| hlmM | Putative transcriptional regulator. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to initiate with the activation and condensation of two L-cysteine molecules, followed by a series of oxidative and tailoring reactions. The key steps are outlined below and illustrated in the pathway diagram.

Caption: Proposed biosynthetic pathway of this compound in S. clavuligerus.

The biosynthesis is initiated by the non-ribosomal peptide synthetase (NRPS) HlmE, which activates two molecules of L-cysteine and condenses them to form an L-Cys-L-Cys dipeptide intermediate. This dipeptide undergoes a series of eight-electron oxidations, likely catalyzed by several FAD-dependent oxidoreductases within the cluster, and a decarboxylation step mediated by HlmF. A key late-stage modification is the formation of the intramolecular disulfide bridge, a reaction catalyzed by the FAD-dependent dithiol oxidase, HlmI, which converts a reduced holothin intermediate to holothin. The final step is the N-acetylation of holothin, catalyzed by the acyltransferase HlmA, utilizing acetyl-CoA as the acetyl donor to yield the final product, this compound.

Quantitative Data on this compound Biosynthesis

Enzyme Kinetics

In vitro characterization of key enzymes in the this compound pathway has provided valuable kinetic data.

Table 2: Kinetic Parameters of Key this compound Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km | kcat | Reference |

| HlmA (ORF3483) | Acetyl-CoA | 6-15 µM | 80-100 min-1 | |

| HlmA (ORF3483) | Propionyl-CoA | 6-15 µM | 80-100 min-1 | |

| HlmI | Reduced this compound | Not Reported | 3 orders of magnitude rate enhancement over background |

This compound Production in Mutant Strains

Genetic manipulation of S. clavuligerus, particularly in pathways that compete for precursors, has been shown to significantly impact this compound production.

Table 3: this compound Production in S. clavuligerus Mutant Strains

| Strain | Genotype | This compound Production (µg/mg DNA) | Fold Increase vs. Wild-Type | Reference |

| Wild-Type | - | ~10.7 | - | |

| ccaR::aph | Disruption of clavulanic acid/cephamycin C regulator | ~26.8 | ~2.5 | |

| car::aph | Disruption of clavulanic acid reductase | ~200 | ~18.7 | |

| claR::aph | Disruption of clavulanic acid pathway-specific regulator | ~450 | ~42 | |

| cyp::aph | Disruption of cytochrome P450 in clavulanic acid pathway | ~1200 | ~112 | |

| ORF12::aph | Disruption in clavulanic acid pathway | ~1200 | ~112 | |

| ORF15::aph | Disruption in clavulanic acid pathway | ~1200 | ~112 | |

| Wild-Type | ΔhlmI | Decreased by 102-103 fold | - | |

| ΔORF15 | ΔhlmI | Decreased by 102-103 fold | - |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Disruption via ReDirect PCR-Targeting

Gene knockout studies in S. clavuligerus have been instrumental in elucidating the function of the hlm genes. The ReDirect PCR-targeting method is a commonly used technique.

Caption: Workflow for gene disruption in S. clavuligerus using the ReDirect method.

Methodology Overview:

-

PCR Amplification of Disruption Cassette: A selectable antibiotic resistance marker (e.g., apramycin) is amplified by PCR using primers that contain 5' extensions with homology to the regions flanking the target hlm gene.

-

Recombineering in E. coli: The amplified cassette is introduced into an E. coli strain expressing the λ-Red recombinase system and harboring a cosmid containing the hlm gene cluster. The λ-Red system facilitates homologous recombination, replacing the target gene on the cosmid with the disruption cassette.

-

Intergeneric Conjugation: The recombinant cosmid is transferred from the E. coli donor strain to S. clavuligerus via conjugation.

-

Selection and Screening: Exconjugants are selected based on the introduced antibiotic resistance. Subsequent screening identifies mutants that have undergone a double-crossover event, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette.

-

Verification: The gene knockout is confirmed by PCR analysis and Southern blotting.

Heterologous Expression and Purification of Hlm Enzymes

To characterize the function of individual enzymes, the corresponding hlm genes are often heterologously expressed in a suitable host, such as E. coli.

Methodology Overview:

-

Cloning: The hlm gene of interest is amplified by PCR and cloned into an expression vector (e.g., pET vector series) that typically appends an affinity tag (e.g., His-tag) to the protein for purification.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The tagged protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Further Purification: Size-exclusion chromatography can be used for further purification to achieve high homogeneity.

In Vitro Enzyme Assays

HlmA (Acyltransferase) Assay: The activity of the HlmA acyltransferase can be monitored by observing the conversion of holothin to this compound in the presence of acetyl-CoA.

Methodology Overview:

-

Reaction Mixture: A reaction mixture is prepared containing purified HlmA, holothin, and acetyl-CoA in a suitable buffer (e.g., HEPES, pH 8.0).

-

Incubation: The reaction is incubated at room temperature.

-

Quantification: The formation of this compound is quantified by high-performance liquid chromatography (HPLC) by comparing the peak area to a standard curve of purified this compound. The reaction can also be monitored spectrophotometrically by measuring the increase in absorbance at 388 nm, which corresponds to the formation of this compound (extinction coefficient of 11,220 M-1 cm-1).

HlmE (NRPS) Adenylation Assay: The adenylation activity of the HlmE NRPS can be assessed using a continuous spectrophotometric assay that measures the release of pyrophosphate.

Methodology Overview:

-

Coupled Enzyme System: The assay relies on a coupled enzyme system where the pyrophosphate (PPi) produced during the adenylation reaction is converted to phosphate (Pi) by inorganic pyrophosphatase. The Pi is then used by purine nucleoside phosphorylase to convert a chromogenic substrate, 7-methylthioguanosine (MesG), to 7-methylthioguanine, which results in an increase in absorbance at 360 nm.

-

Reaction Mixture: The reaction mixture contains the purified HlmE adenylation domain, L-cysteine, ATP, and the coupled enzyme system components in a suitable buffer.

-

Monitoring: The reaction is monitored continuously in a spectrophotometer at 360 nm. The rate of the reaction is proportional to the adenylation activity of HlmE.

Analysis of this compound Production

The quantification of this compound from S. clavuligerus cultures is typically performed using HPLC coupled with mass spectrometry (HPLC-MS).

Methodology Overview:

-

Sample Preparation: The culture supernatant is extracted with an organic solvent such as ethyl acetate. The organic layer is then evaporated to dryness and the residue is redissolved in a suitable solvent like methanol.

-

HPLC-MS Analysis: The extracted sample is injected into a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF LC/MS).

-

Quantification: this compound is identified by its retention time and its characteristic mass-to-charge ratio ([M+H]+ = 214.9949). Quantification is achieved by comparing the peak area from the extracted ion chromatogram to a standard curve prepared with purified this compound.

Conclusion

The elucidation of the this compound biosynthetic pathway in Streptomyces clavuligerus provides a detailed roadmap for understanding the assembly of this potent antibiotic. The identification of the hlm gene cluster and the characterization of key enzymes have not only unveiled the intricate biochemical logic behind this compound formation but also presented opportunities for bioengineering. The quantitative data on enzyme kinetics and the effects of gene knockouts on production levels offer valuable insights for rational strain improvement and the generation of novel dithiolopyrrolone derivatives with enhanced therapeutic potential. The experimental protocols outlined in this guide serve as a foundation for further research in this exciting field of natural product biosynthesis.

Holomycin's Broad-Spectrum Antibacterial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holomycin, a member of the dithiolopyrrolone class of antibiotics, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3][4] Initially thought to function by inhibiting RNA polymerase, recent evidence points to a more complex mechanism of action involving the disruption of cellular metal homeostasis.[5] This technical guide provides an in-depth overview of this compound's antibacterial properties, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanisms and biosynthetic pathway.

Antibacterial Spectrum and Potency

This compound demonstrates significant inhibitory activity against a wide range of bacterial species. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Susceptibility Level | Reference |

| Staphylococcus aureus | (Clinical Isolates) | 0.1 - 1 | Highly Susceptible | |

| Staphylococcus epidermidis | (Clinical Isolates) | 0.1 - 1 | Highly Susceptible | |

| Streptococcus pneumoniae | (Clinical Isolates) | 0.1 - 1 | Highly Susceptible | |

| Streptococcus pyogenes | (Clinical Isolates) | 0.1 - 1 | Highly Susceptible | |

| Escherichia coli | K-12 MG1655 | 2 - 8 | Moderately Susceptible | |

| Haemophilus influenzae | (Clinical Isolates) | 2 - 8 | Moderately Susceptible | |

| Moraxella catarrhalis | (Clinical Isolates) | 2 - 8 | Moderately Susceptible | |

| Enterobacter cloacae | (Clinical Isolates) | 16 - 64 | Relatively Unsusceptible | |

| Morganella morganii | (Clinical Isolates) | 16 - 64 | Relatively Unsusceptible | |

| Pseudomonas aeruginosa | (Clinical Isolates) | 16 - 64 | Relatively Unsusceptible |

Note: Susceptibility levels are grouped based on the ranges provided in the cited literature.

This compound has also been shown to be effective against rifamycin-resistant bacteria and the clinically significant methicillin-resistant Staphylococcus aureus (MRSA) N315. It is important to note that this compound exhibits a bacteriostatic effect against Escherichia coli, meaning it inhibits bacterial growth rather than killing the cells outright. The antibiotic shows no activity against eukaryotic microorganisms such as Saccharomyces cerevisiae and Candida kefyr.

Mechanism of Action: An Evolving Understanding

The understanding of this compound's mechanism of action has evolved. While initial studies pointed towards the inhibition of RNA synthesis, more recent findings suggest a primary role in disrupting metal homeostasis.

The RNA Polymerase Inhibition Hypothesis (Historical View)

Early research indicated that this compound rapidly inhibits RNA synthesis in whole bacterial cells. This led to the hypothesis that this compound directly targets and inhibits DNA-dependent RNA polymerase, likely at the stage of RNA chain elongation. However, this theory was challenged by in vitro experiments where this compound only weakly inhibited purified E. coli RNA polymerase at concentrations significantly higher than its MIC. This discrepancy suggested that this compound might be a prodrug, requiring intracellular activation to an active form that inhibits RNA polymerase.

The Metal Chelation Mechanism (Current Understanding)

More recent evidence supports a mechanism centered on the chelation of intracellular metal ions. According to this model, this compound acts as a prodrug that, upon entering the bacterial cell, is reduced to its active ene-dithiol form. This reduced form is a potent chelator of metal ions, particularly zinc (Zn²⁺).

By sequestering intracellular zinc, the active form of this compound is thought to inhibit a subset of essential metalloenzymes, thereby disrupting critical cellular processes. This mechanism provides an explanation for the broad-spectrum activity and the previously observed pleiotropic effects, including the inhibition of RNA synthesis, as RNA polymerase is a zinc-dependent enzyme. However, it is now believed that RNA polymerase is not the primary target.

This compound Biosynthesis

This compound is a secondary metabolite produced by various bacteria, including Streptomyces clavuligerus. Its biosynthesis originates from two L-cysteine molecules and involves a non-ribosomal peptide synthetase (NRPS) and a series of enzymatic modifications. The biosynthetic gene cluster, designated hlm, encodes the necessary enzymes for its production.

The core of the this compound structure is assembled by the NRPS HlmE, which activates and links two cysteine residues. Subsequent reactions, including oxidation and cyclization catalyzed by flavin-dependent oxidoreductases and a dithiol oxidase (HlmI), form the characteristic dithiolopyrrolone core. The final step involves the acylation of the holothin intermediate by an acyltransferase (HlmA).

References

- 1. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Holomycin Derivatives: Chemical Modifications, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holomycin, a member of the dithiolopyrrolone class of natural products, has garnered significant attention in the scientific community due to its broad-spectrum antimicrobial and potent anticancer activities. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical synthesis and modifications, mechanism of action, and biological activities. Detailed experimental protocols for key assays are provided, and quantitative data on the biological activity of various derivatives are summarized in structured tables. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these promising compounds.

Introduction: The Dithiolopyrrolone Core

This compound belongs to the dithiolopyrrolone family of antibiotics, characterized by a unique pyrrolinonodithiole core structure. First isolated from Streptomyces griseus, this class of compounds, which also includes thiolutin and aureothricin, has demonstrated a wide range of biological activities.[1][2] this compound itself is known to be active against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Moreover, emerging research has highlighted the potent antiproliferative effects of this compound derivatives against various cancer cell lines, opening new avenues for their development as anticancer agents.[4]

The core structure of this compound presents multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthetic strategies employed to modify the this compound scaffold and the resulting impact on its biological activity.

Chemical Synthesis and Modifications

The total synthesis of this compound and its derivatives has been an area of active research, with several distinct strategies being developed. These approaches aim to provide efficient access to the core dithiolopyrrolone scaffold and to allow for the introduction of chemical diversity.

Key Synthetic Strategies

Several synthetic routes to the this compound core have been reported. A common strategy involves the construction of the pyrrolinone ring followed by the formation of the dithiole moiety. One notable method involves the cyclization of a substituted pyrrolinone precursor to form the bicyclic system. Modifications to this core structure are typically introduced at the N-acyl and N-aryl positions.

N-Acyl Derivatives

Modification of the N-acyl group of this compound has been a primary focus for generating analogs. The acyltransferase HlmA, involved in the biosynthesis of this compound, has been shown to utilize various CoA substrates, leading to the enzymatic synthesis of derivatives with different acyl chains, including isovaleryl, hexanoyl, and octanoyl groups. Chemical synthesis has also been employed to introduce a wide range of N-acyl moieties.

N-Aryl Derivatives

The synthesis of N-aryl derivatives of this compound has also been explored to investigate their anticancer potential. These modifications are typically achieved by introducing aromatic substituents on the exocyclic nitrogen atom, which has been shown to influence the antiproliferative activity of the compounds.

Mechanism of Action: A Tale of Reductive Activation and Metal Chelation

The mechanism of action of this compound has been a subject of evolving understanding. Initially, it was believed to be a direct inhibitor of RNA polymerase. However, more recent and compelling evidence has revealed a more intricate mechanism involving a prodrug activation strategy.

This compound acts as a prodrug that, upon entering the reductive intracellular environment of bacteria and cancer cells, undergoes a reduction of its characteristic disulfide bridge. This reductive activation is facilitated by cellular reductants such as glutathione and FAD-dependent disulfide reductases. The resulting dithiol form of this compound is a potent metal chelator, with a particularly high affinity for zinc (Zn²⁺) ions.

The chelation of intracellular zinc disrupts metal homeostasis, leading to the inhibition of a wide array of zinc-dependent enzymes that are crucial for various cellular processes, including RNA synthesis, glycolysis, and respiration. This disruption of essential metalloenzymes ultimately leads to the observed antimicrobial and anticancer effects.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Mechanism of action of this compound involving reductive activation and zinc chelation.

Biological Activity and Structure-Activity Relationship

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Modifications to the core scaffold can significantly impact their antimicrobial and anticancer potency.

Antimicrobial Activity

This compound exhibits a broad spectrum of antibacterial activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.1 - 1 | |

| Streptococcus pyogenes | 0.1 - 1 | |

| Streptococcus pneumoniae | 0.1 - 1 | |

| Escherichia coli | 2 - 8 | |

| Haemophilus influenzae | 2 - 8 | |

| Klebsiella pneumoniae | 16 - 64 | |

| Pseudomonas aeruginosa | 16 - 64 | |

| Vibrio anguillarum | 2.9 - 93 (µM) | |

| Photobacterium galatheae | >93 (µM) |

Note: The variability in MIC values can be attributed to different testing methodologies and bacterial isolates.

Anticancer Activity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Synthesis of N-Acyl this compound Derivatives (General Procedure)

This protocol describes a general method for the acylation of the this compound core.

-

Starting Material: this compound or a suitable precursor with a free amino group.

-

Acylating Agent: A desired acyl chloride or anhydride.

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: A non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct.

-

Procedure: a. Dissolve the this compound precursor in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base to the solution. c. Slowly add the acylating agent dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl this compound derivative.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

-

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

This compound derivative stock solution of known concentration.

-

-

Procedure: a. Prepare serial twofold dilutions of the this compound derivative in the microtiter plate using the growth medium. The final volume in each well should be 100 µL. b. Include a positive control well (medium with bacterial inoculum, no compound) and a negative control well (medium only). c. Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL. d. Incubate the plates at 37 °C for 18-24 hours. e. After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound derivative stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. The next day, treat the cells with various concentrations of the this compound derivative and incubate for a specific period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control. c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. d. During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals. e. Add the solubilization solution to each well to dissolve the formazan crystals. f. Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental and Synthetic Workflow

The development of novel this compound derivatives involves a systematic workflow, from initial synthesis to comprehensive biological evaluation. The following diagram outlines this logical progression.

Caption: A logical workflow for the development of novel this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential as both antimicrobial and anticancer agents. Their unique mechanism of action, involving reductive activation and disruption of metal homeostasis, offers a potential advantage against drug-resistant pathogens and cancer cells. The ability to chemically modify the this compound scaffold provides a valuable platform for the development of new therapeutic agents with improved efficacy and safety profiles.

Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. In-depth studies into the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. Furthermore, exploring combination therapies, where this compound derivatives are used in conjunction with other antimicrobial or anticancer drugs, could lead to synergistic effects and overcome resistance mechanisms. The continued investigation of this fascinating class of natural products holds great promise for addressing unmet medical needs in infectious diseases and oncology.

References

- 1. Antimicrobial properties and mode of action of the pyrrothine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility and Stability of Holomycin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holomycin, a member of the dithiolopyrrolone class of antibiotics, has garnered interest for its broad-spectrum antibacterial and potential antitumor activities.[1][2] Its mechanism of action is believed to involve the inhibition of RNA synthesis.[1][3][4] Despite its therapeutic potential, comprehensive data on the solubility and stability of this compound in various solvent systems and under different environmental conditions are not widely available in the public domain. This technical guide synthesizes the currently available information on the physicochemical properties of this compound, provides detailed experimental protocols for researchers to determine these parameters, and presents key biological pathways associated with its activity and biosynthesis. Understanding the solubility and stability of this compound is critical for advancing its development as a potential therapeutic agent, enabling robust formulation design, and ensuring reliable experimental outcomes.

Physicochemical Properties of this compound

This compound is a secondary metabolite produced by various bacteria, including Streptomyces clavuligerus. It is characterized by a unique pyrrolinonodithiole nucleus.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂S₂ | PubChem |

| Molecular Weight | 214.27 g/mol | PubChem |

| Appearance | Yellow crystalline solid | (General knowledge) |

| CAS Number | 488-04-0 | PubChem |

Solubility Profile

Specific quantitative solubility data for this compound in a range of solvents is scarce in peer-reviewed literature. However, based on its chemical structure and information from commercial suppliers, a qualitative solubility profile can be inferred. This compound is generally considered to be a hydrophobic compound.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving hydrophobic compounds for in vitro assays. The final concentration in assays should be kept low to avoid solvent-induced cellular toxicity. |

| Ethanol | Likely Soluble | Often used for dissolving natural products and hydrophobic molecules. |

| Methanol | Likely Soluble | Another common organic solvent for similar compounds. |

| Water | Poorly Soluble | Expected due to the hydrophobic nature of the core structure. |

| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Similar to water, solubility is expected to be low. The use of co-solvents is likely necessary for achieving desired concentrations in biological assays. |

Note: The information in Table 2 is largely qualitative. It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results.

Stability Profile

General Considerations for Stability:

-

pH: The stability of this compound may be pH-dependent. Acidic or alkaline conditions could potentially lead to the degradation of the molecule.

-

Temperature: Elevated temperatures may accelerate degradation. For long-term storage, keeping this compound in a solid form at low temperatures (e.g., -20°C) is advisable. Solutions should be prepared fresh, and if storage is necessary, they should be kept at low temperatures and protected from light.

-

Light: As with many complex organic molecules, exposure to light, particularly UV light, may cause degradation. It is recommended to handle and store this compound and its solutions in light-protected containers.

Experimental Protocols

The following are generalized protocols that can be adapted for determining the solubility and stability of this compound.

Protocol for Determining this compound Solubility (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water, PBS pH 7.4)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase and analyze by a validated, stability-indicating HPLC method. The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore and no interfering substances are present, its concentration can be determined by measuring the absorbance at its λmax and using a standard curve.

-

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).

Protocol for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of this compound in a solution under different conditions.

Materials:

-

A stock solution of this compound in a relevant solvent (e.g., DMSO)

-

Aqueous buffers at different pH values (e.g., pH 4, 7, 9)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

Light-protected and transparent containers

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffers or solvents.

-

Storage Conditions: Aliquot the solutions into different containers for testing under various conditions:

-

Temperature: Store aliquots at different temperatures (e.g., refrigerated, room temperature, elevated temperature).

-

pH: Use buffers of varying pH to assess pH-dependent degradation.

-

Light Exposure: Store aliquots in both light-protected (e.g., amber vials) and transparent vials exposed to ambient light.

-

-

Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.

-

Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

-

Data Evaluation: The stability of this compound is determined by calculating the percentage of the initial concentration remaining at each time point. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Biological Pathways and Mechanisms

Proposed Mechanism of Action: Inhibition of RNA Polymerase

This compound is believed to function as a prodrug that, once inside the bacterial cell, is reduced to its active dithiol form. This active form is thought to inhibit bacterial growth by targeting DNA-dependent RNA polymerase, thereby interfering with RNA synthesis.

Caption: Proposed mechanism of action for this compound.

Biosynthetic Pathway of this compound in Streptomyces clavuligerus

The biosynthesis of this compound in Streptomyces clavuligerus involves a series of enzymatic reactions starting from L-cysteine. A non-ribosomal peptide synthetase (NRPS) plays a key role in the initial steps.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent biological activities. However, the lack of comprehensive public data on its solubility and stability presents a challenge for its further development. This guide provides a summary of the known properties and offers detailed experimental protocols to empower researchers to generate the necessary data for their specific applications. A thorough understanding and characterization of these fundamental physicochemical properties are essential for unlocking the full therapeutic potential of this compound.

References

- 1. This compound, a dithiolopyrrolone compound produced by Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis [mdpi.com]

- 3. Antimicrobial Properties and Mode of Action of the Pyrrothine this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Transcriptional Response of Escherichia coli to Holomycin Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holomycin, a broad-spectrum antibiotic, exhibits a bacteriostatic effect on Escherichia coli, primarily attributed to the rapid inhibition of RNA synthesis. However, its precise mechanism of action remains a subject of investigation, with evidence suggesting a multi-faceted impact on cellular processes. This technical guide provides a comprehensive overview of the transcriptional response of E. coli to this compound treatment, integrating quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of antimicrobial agents and the development of novel therapeutics.

Introduction

This compound is a member of the dithiolopyrrolone class of antibiotics, characterized by a unique disulfide bridge.[1] Its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria has been well-documented.[2] In Escherichia coli, this compound's primary mode of action is considered to be the inhibition of RNA synthesis.[2] However, conflicting reports exist regarding its direct interaction with RNA polymerase.[2] An alternative and complementary mechanism suggests that this compound acts as a prodrug, which, upon intracellular reduction, functions as a potent metal chelator, disrupting cellular metal homeostasis, particularly of zinc. This chelation can indirectly impact RNA synthesis and other essential enzymatic processes. This guide synthesizes the current understanding of E. coli's transcriptional response to this compound, drawing upon data from related compounds and conditions that mimic its proposed mechanisms of action.

Quantitative Transcriptional Analysis

Due to the limited availability of public transcriptomic datasets specifically for this compound treatment of E. coli, this section presents a representative summary of expected gene expression changes. This data is compiled from studies on antibiotics with similar proposed mechanisms, namely the RNA synthesis inhibitor rifampicin and conditions inducing zinc starvation.

Genes Differentially Regulated in Response to RNA Synthesis Inhibition

This compound's inhibitory effect on RNA synthesis is a cornerstone of its antimicrobial activity. Treatment of E. coli with RNA synthesis inhibitors like rifampicin leads to significant alterations in the transcriptome. A selection of genes expected to be differentially regulated based on such treatment is presented in Table 1.

| Gene | Function | Expected Regulation | Fold Change (log2) |

| rpoA | RNA polymerase alpha subunit | Down | -1.5 |

| rpoB | RNA polymerase beta subunit | Down | -1.8 |

| rpoC | RNA polymerase beta' subunit | Down | -1.7 |

| rpoS | RNA polymerase sigma factor S | Up | 2.5 |

| relA | Stringent response modulator | Up | 3.0 |

| spoT | Stringent response modulator | Up | 2.8 |

| fis | Global DNA-binding protein | Down | -2.0 |

| hupA | DNA-binding protein HU-alpha | Down | -1.9 |

| recA | DNA repair and recombination | Up | 2.2 |

| lexA | SOS response repressor | Up | 2.1 |

Table 1. Representative genes differentially regulated in E. coli in response to RNA synthesis inhibition. The listed genes and their expected regulation are based on transcriptomic data from E. coli treated with rifampicin.[3]

Genes Differentially Regulated in Response to Disrupted Metal Homeostasis

The hypothesis that this compound acts as a metal chelator suggests a transcriptional response characteristic of metal starvation, particularly zinc deficiency. Table 2 outlines key genes involved in metal homeostasis that are expected to be differentially regulated upon this compound treatment.

| Gene | Function | Expected Regulation | Fold Change (log2) |

| znuA | Periplasmic zinc-binding protein | Up | 4.5 |

| znuB | Zinc transporter (inner membrane) | Up | 4.3 |

| znuC | Zinc transporter (ATP-binding protein) | Up | 4.2 |

| zur | Zinc uptake regulator | Up | 3.8 |

| zntA | Zinc efflux pump | Down | -2.5 |

| fur | Ferric uptake regulator | Up | 2.0 |

| fepA | Ferric enterobactin uptake receptor | Up | 3.1 |

| entC | Enterobactin biosynthesis | Up | 2.9 |

| ryhB | Small RNA regulating iron homeostasis | Up | 3.5 |

| sufA | Iron-sulfur cluster assembly | Up | 2.7 |

Table 2. Representative genes differentially regulated in E. coli in response to zinc chelation. The listed genes and their expected regulation are based on transcriptomic data from E. coli exposed to the zinc chelator TPEN and zinc-deficient conditions.

Experimental Protocols

This section provides a detailed methodology for a representative RNA-seq experiment designed to investigate the transcriptional response of E. coli to this compound treatment.

Bacterial Strain and Growth Conditions

-

Strain: Escherichia coli K-12 MG1655 is a commonly used wild-type strain for transcriptomic studies.

-

Media: Luria-Bertani (LB) broth is suitable for routine growth. For controlled metal ion concentrations, a defined minimal medium such as M9 or MOPS minimal medium should be used.

-

Growth: Cultures are grown aerobically at 37°C with shaking (e.g., 200 rpm) to mid-logarithmic phase (OD600 of approximately 0.5-0.6) to ensure active transcription.

This compound Treatment

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and added to the bacterial cultures at the desired final concentration. The concentration should be determined based on prior minimum inhibitory concentration (MIC) assays. Sub-inhibitory concentrations are often used in transcriptomic studies to observe regulatory responses without immediately killing the cells.

-

Control cultures should be treated with an equivalent volume of the solvent.

-

Samples for RNA extraction are collected at various time points post-treatment (e.g., 15, 30, and 60 minutes) to capture both early and later transcriptional responses.

RNA Isolation

-

Cell Harvesting and Lysis:

-

An appropriate volume of bacterial culture is rapidly mixed with an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve the in vivo RNA profile.

-

Cells are harvested by centrifugation at 4°C.

-

The cell pellet is resuspended in a lysis buffer containing lysozyme to degrade the cell wall. Mechanical disruption (e.g., bead beating) can be used as an alternative or supplementary lysis method.

-

-

RNA Purification:

-

Total RNA is purified from the cell lysate using a column-based kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method.

-

An on-column or in-solution DNase I treatment is performed to eliminate any contaminating genomic DNA.

-

-

RNA Quality Control:

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/280 and A260/230 ratios.

-

RNA integrity is evaluated using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). High-quality RNA with a RIN value > 8 is recommended for RNA-seq.

-

RNA-seq Library Preparation

-

Ribosomal RNA (rRNA) Depletion:

-

Since bacterial total RNA is predominantly composed of rRNA (~95-98%), it is crucial to deplete rRNA to enrich for messenger RNA (mRNA) and other non-coding RNAs. This is typically achieved using commercially available kits that employ hybridization-based removal of rRNA sequences (e.g., Ribo-Zero rRNA Removal Kit).

-

-

RNA Fragmentation and Priming:

-

The rRNA-depleted RNA is fragmented into smaller pieces (typically 100-400 bp) using enzymatic or chemical methods.

-

The fragmented RNA is then primed with random hexamers for reverse transcription.

-

-

First and Second Strand cDNA Synthesis:

-

Reverse transcriptase is used to synthesize the first strand of complementary DNA (cDNA) from the fragmented and primed RNA.

-

The second strand of cDNA is synthesized using DNA polymerase I and RNase H. To maintain strand-specific information, dUTP is often incorporated during second-strand synthesis.

-

-

Library Construction:

-

The double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters containing unique barcodes (indices) for multiplexing.

-

The adapter-ligated fragments are then amplified by PCR to generate a sufficient quantity of library for sequencing.

-

-

Library Quality Control:

-

The size distribution of the final library is assessed using a microfluidics-based electrophoresis system.

-

The library concentration is quantified using a fluorometric method (e.g., Qubit) or qPCR.

-

Sequencing and Bioinformatic Analysis

-

Sequencing:

-

The prepared libraries are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Quality Control:

-

Raw sequencing reads are assessed for quality using tools like FastQC.

-

Adapter sequences and low-quality bases are trimmed from the reads.

-

-

Read Mapping:

-

The trimmed reads are aligned to the E. coli K-12 MG1655 reference genome using a splice-aware aligner such as STAR or a bacterial-specific aligner.

-

-

Gene Expression Quantification:

-

The number of reads mapping to each annotated gene is counted using tools like HTSeq or featureCounts.

-

-

Differential Gene Expression Analysis:

-

Differential expression analysis between this compound-treated and control samples is performed using statistical packages such as DESeq2 or edgeR, which are designed for count-based data. Genes with a significant p-value (typically < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

-

-

Functional Enrichment Analysis:

-

The list of differentially expressed genes is subjected to functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) to identify over-represented biological processes and pathways affected by this compound treatment.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the E. coli response to this compound and a typical experimental workflow for transcriptomic analysis.

Caption: Proposed dual mechanism of action for this compound in E. coli.

Caption: The stringent response pathway activated by translation inhibition.

Caption: Regulation of zinc uptake via the Zur regulon in response to this compound.

Caption: A standard workflow for an RNA-seq experiment.

Conclusion

The transcriptional response of E. coli to this compound is complex, reflecting the antibiotic's potential dual mechanism of action involving both the inhibition of RNA synthesis and the disruption of metal homeostasis. While direct transcriptomic data for this compound is not yet widely available, analysis of the effects of mechanistically similar compounds provides valuable insights into the expected gene expression changes. The detailed experimental protocols and workflow diagrams presented in this guide offer a robust framework for conducting further research to fully elucidate the molecular interactions between this compound and its bacterial target. A deeper understanding of these processes will be instrumental in the development of new antimicrobial strategies and in combating the growing threat of antibiotic resistance.

References

- 1. Thiolutin has complex effects in vivo but is a direct inhibitor of RNA polymerase II in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genome.wisc.edu [genome.wisc.edu]

- 3. Transcriptome sequencing data sets of Escherichia coli K-12 MG1655 treated with novobiocin, tetracycline, and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

Holomycin's Dichotomous Impact on Bacteria: A Technical Guide to its Mechanisms and Differential Efficacy

For Immediate Release

A comprehensive technical guide detailing the multifaceted antibiotic holomycin, its differential effects on Gram-positive and Gram-negative bacteria, and the intricate mechanisms governing its activity. This document provides researchers, scientists, and drug development professionals with in-depth data, experimental protocols, and visual pathway representations to facilitate further investigation and therapeutic development.

This compound, a member of the pyrrothine class of antibiotics, demonstrates broad-spectrum activity against a variety of pathogenic bacteria. Its efficacy, however, is nuanced, with notable differences in susceptibility observed between Gram-positive and Gram-negative species. This guide elucidates the current understanding of this compound's mode of action, presenting evidence for two primary, and potentially interconnected, mechanisms: the disruption of metal homeostasis and the inhibition of RNA polymerase.

Quantitative Susceptibility: A Comparative Analysis

The in vitro activity of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth, serves as a key metric for its potency. The data, summarized below, highlights the variable susceptibility of different bacterial species to this compound.

| Gram-Positive Bacteria | MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 8 |

| Streptococcus pneumoniae | 0.1 - 1 |

| Enterococcus faecalis | 2 - 8 |

| Bacillus subtilis | Not widely reported |

| Gram-Negative Bacteria | MIC (µg/mL) |

| Escherichia coli | 0.2 - 8 |

| Klebsiella pneumoniae | 2 - 16 |

| Pseudomonas aeruginosa | 16 - >64 |

| Salmonella enterica | 2 - 8 |

| Enterobacter cloacae | 16 - 64 |

| Morganella morganii | 16 - 32 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

The Dueling Mechanisms of this compound

The scientific community has put forth two primary hypotheses regarding this compound's mechanism of action. Initially believed to be a direct inhibitor of transcription, recent evidence strongly suggests a more complex process involving the disruption of essential metal ion balance within the bacterial cell.

Disruption of Metal Homeostasis: A Trojan Horse Strategy

A compelling body of research indicates that this compound functions as a prodrug.[1] Upon entering the bacterial cell, it is believed to be intracellularly reduced, transforming into its active dithiol form. This reduced this compound is a potent chelator of zinc ions (Zn²⁺).[1][2] By sequestering intracellular zinc, this compound disrupts the function of numerous essential zinc-dependent metalloenzymes, leading to a cascade of metabolic failures and ultimately inhibiting bacterial growth.[1][2] This disruption of metal homeostasis is now considered by many to be the primary antimicrobial mechanism of this compound.

Caption: Proposed mechanism of this compound via zinc chelation.

RNA Polymerase Inhibition: A Secondary Effect?

Caption: Hypothesized direct and indirect inhibition of RNA polymerase by this compound.

The Gram-Negative Barrier: Efflux Pumps